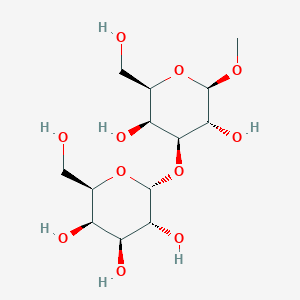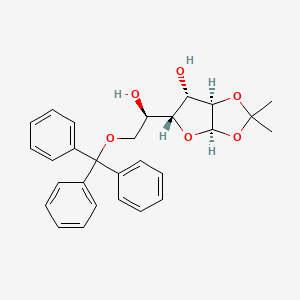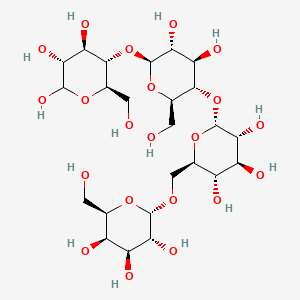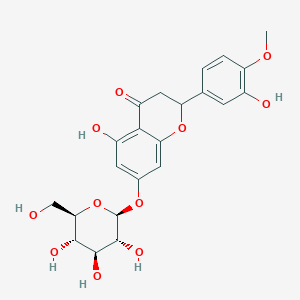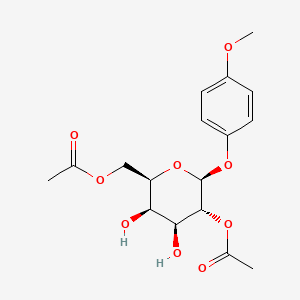
4-Methoxyphenyl 2,6-di-O-acetyl-beta-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl 2,6-di-O-acetyl-beta-D-galactopyranoside is a complex organic compound with a unique structure that includes multiple hydroxyl groups, an acetyloxy group, and a methoxyphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2,6-di-O-acetyl-beta-D-galactopyranoside typically involves multiple steps, starting from simpler precursor molecules. The key steps include the protection of hydroxyl groups, selective acetylation, and the introduction of the methoxyphenoxy group. Common reagents used in these reactions include acetic anhydride, methanol, and various protecting groups such as benzyl or silyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. Reaction conditions are carefully controlled to ensure the desired stereochemistry and to minimize side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxyphenyl 2,6-di-O-acetyl-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the acetyloxy group or to convert the methoxyphenoxy group to a phenol.
Substitution: The acetyloxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or phenols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
4-Methoxyphenyl 2,6-di-O-acetyl-beta-D-galactopyranoside has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.
Biology: The compound’s structure makes it a useful probe for studying enzyme-substrate interactions and carbohydrate-binding proteins.
Industry: It can be used in the synthesis of specialty chemicals and as an intermediate in the production of various bioactive compounds.
Mécanisme D'action
The mechanism of action of 4-Methoxyphenyl 2,6-di-O-acetyl-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups and acetyloxy group allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The methoxyphenoxy group may also play a role in binding to hydrophobic pockets within the target molecules.
Comparaison Avec Des Composés Similaires
4-Methoxyphenyl 2,6-di-O-acetyl-beta-D-galactopyranoside can be compared with other similar compounds, such as:
[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate: This compound lacks the acetyloxy group, which may affect its reactivity and binding properties.
[(2R,3R,4S,5R,6S)-5-acetyloxy-3,4-dihydroxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate: The presence of a chloro group instead of a methoxy group can significantly alter the compound’s chemical properties and biological activity.
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-5-acetyloxy-3,4-dihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O9/c1-9(18)23-8-13-14(20)15(21)16(24-10(2)19)17(26-13)25-12-6-4-11(22-3)5-7-12/h4-7,13-17,20-21H,8H2,1-3H3/t13-,14+,15+,16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEZPCBUAWHGTB-DRRXZNNHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
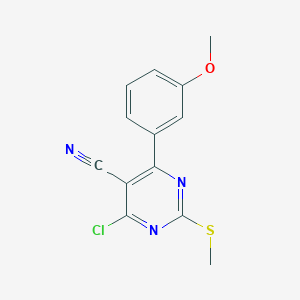
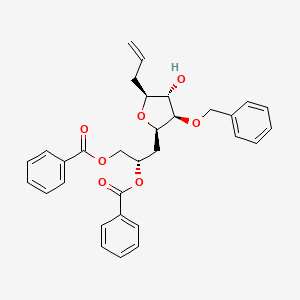
![(1R,2S,6S,9S,10S,11S,14S,15S,18S,20R,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B8199000.png)
![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B8199010.png)
![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide](/img/structure/B8199037.png)
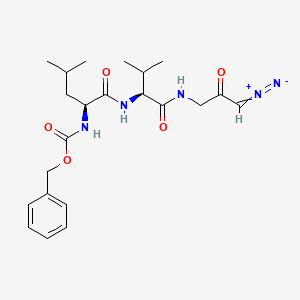
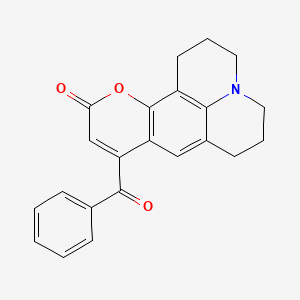
![3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile](/img/structure/B8199056.png)
![6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[3-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]-1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxopropan-2-yl]hexanamide](/img/structure/B8199067.png)
